6-((2-Ethylhexyl)amino)pyridazin-3-ol
Overview
Description
6-((2-Ethylhexyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C12H21N3O and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
It’s known that certain pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-((2-Ethylhexyl)amino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that this compound may have a wide range of effects, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
6-((2-Ethylhexyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant activities . These interactions are primarily due to the compound’s ability to form hydrogen bonds and π-π stacking interactions with target biomolecules .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Pyridazine derivatives, including this compound, have been reported to exhibit diverse pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, and antifeedant properties . These effects are mediated through interactions with specific cellular receptors and enzymes, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyridazine derivatives, including this compound, are known to inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells . This results in various physiological effects, including vasodilation, anti-inflammatory, and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Pyridazine derivatives, including this compound, have been shown to exhibit stable pharmacological activities over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Pyridazine derivatives, including this compound, have been reported to exhibit dose-dependent pharmacological activities . At lower doses, the compound may show beneficial effects such as anti-inflammatory and anticancer activities, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage range to maximize therapeutic benefits and minimize potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. Pyridazine derivatives, including this compound, interact with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and overall metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. Pyridazine derivatives, including this compound, are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific tissues and cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Pyridazine derivatives, including this compound, may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological activity
Properties
IUPAC Name |
3-(2-ethylhexylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-3-5-6-10(4-2)9-13-11-7-8-12(16)15-14-11/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBOSYGQKHXFDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NNC(=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.